2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl azide
Overview
Description
2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl azide is a chemical compound known for its significant role in the synthesis of glycoconjugates. This compound is characterized by the presence of pivaloyl groups attached to the glucopyranosyl moiety, which enhances its stability and reactivity in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl azide typically involves a multi-step processThe final step involves the conversion of the glucopyranosyl derivative to the azide form using azidation reactions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of this compound with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Click Chemistry: The azide group is highly reactive in click chemistry, particularly in the presence of alkynes, forming stable triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include alkynes, copper catalysts, and various solvents like acetonitrile and methanol. The reactions are typically carried out under mild conditions to preserve the integrity of the pivaloyl groups .
Major Products Formed
The major products formed from these reactions include triazole derivatives, which are valuable intermediates in the synthesis of complex glycoconjugates and other bioactive molecules .
Scientific Research Applications
2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl azide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of glycoconjugates and other complex molecules.
Biology: The compound is employed in the study of carbohydrate-protein interactions and cellular recognition processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl azide involves its reactivity as an azide compound. The azide group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are facilitated by the presence of copper catalysts and are highly specific, making the compound valuable in click chemistry applications .
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-pivaloyl-α-D-glucopyranosyl bromide: This compound is similar in structure but contains a bromide group instead of an azide group.
N-Acyl-β-D-glucopyranosylamines: These compounds share the glucopyranosyl moiety but differ in the acyl groups attached.
Uniqueness
2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl azide is unique due to its high reactivity in click chemistry and its stability provided by the pivaloyl groups. This makes it particularly valuable in the synthesis of complex glycoconjugates and other bioactive molecules.
Properties
IUPAC Name |
[(2R,3R,4S,5R)-6-azido-3,4,5-tris(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43N3O9/c1-23(2,3)19(30)34-13-14-15(36-20(31)24(4,5)6)16(37-21(32)25(7,8)9)17(18(35-14)28-29-27)38-22(33)26(10,11)12/h14-18H,13H2,1-12H3/t14-,15-,16+,17-,18?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIINKFKQWXADE-IHAUNJBESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)N=[N+]=[N-])OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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